REACTION_CXSMILES
|
C[O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=[O:13].B(Br)(Br)Br.CO>C(Cl)Cl>[OH:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH2:5][CH2:6][CH2:7][C:8]2=[O:13]
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
COC1=C2CCCC(C2=CC=C1)=O
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
2.3 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
3 L
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at -78° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 0° C. for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled again to -78° C.
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted 3 times with 10% strength sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times
|
Type
|
STIRRING
|
Details
|
by shaking with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the extract is evaporated
|
Type
|
CUSTOM
|
Details
|
to be recrystallized
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |